DBM 1285 Dihydrochloride Cellular TNF-α Inhibition: Cross-Study Potency Comparison
DBM 1285 dihydrochloride potently inhibits LPS-induced TNF-α secretion in a concentration-dependent manner across multiple cell lines [1]. While a specific IC50 value is not reported in the primary literature, its functional inhibition can be cross-compared to other p38 inhibitors. In a separate study under comparable assay conditions (LPS-induced THP-1 cells), the p38 inhibitor BIRB 796 exhibited an IC50 of 5.99 nM for TNF-α inhibition, while SB203580 and VX-745 showed IC50s of 48.6 nM and 37.9 nM, respectively [2]. The in vivo efficacy of DBM 1285, discussed below, suggests its functional potency is within a therapeutically relevant range.
| Evidence Dimension | Inhibition of LPS-induced TNF-α secretion in THP-1 cells |
|---|---|
| Target Compound Data | Not reported as a specific IC50; described as 'concentration-dependent inhibition' in multiple cell lines [1]. |
| Comparator Or Baseline | BIRB 796: IC50 = 5.99 nM; SB203580: IC50 = 48.6 nM; VX-745: IC50 = 37.9 nM [2]. |
| Quantified Difference | N/A |
| Conditions | LPS-induced cytokine inhibition in THP-1 cells (comparator data) [2]; DBM 1285 tested in mouse bone marrow macrophages, THP-1, and RAW 264.7 cells [1]. |
Why This Matters
This cross-study comparison establishes a potency benchmark for DBM 1285's target engagement, contextualizing its anti-inflammatory effect relative to well-characterized p38 inhibitors.
- [1] Kang, J. S., et al. (2010). DBM1285 suppresses tumor necrosis factor alpha production by blocking p38 mitogen-activated protein kinase/mitogen-activated protein kinase-activated protein kinase 2 signaling pathway. Journal of Pharmacology and Experimental Therapeutics, 334(2), 657-664. View Source
- [2] Singh, R. K., Diwan, M., Dastidar, S. G., & Najmi, A. K. (2018). Differential effect of p38 and MK2 kinase inhibitors on the inflammatory and toxicity biomarkers in vitro. Human & Experimental Toxicology, 37(5), 521-531. View Source
